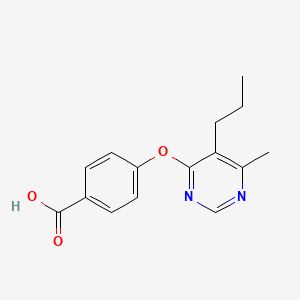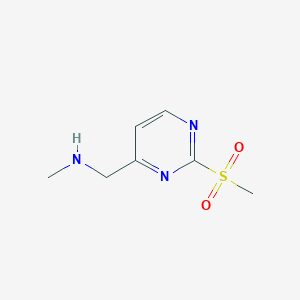
5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group at the 2nd position, along with a carboxylic acid group at the 4th position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of phenyl azide with ethyl acetoacetate, followed by bromination and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a phenyl group at the 2nd position.
4,5-Dibromo-2H-1,2,3-triazole: Contains two bromine atoms at the 4th and 5th positions.
Uniqueness
5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H6BrN3O2 |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
5-bromo-2-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H,14,15) |
InChI Key |
APJUGTPWDRFXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


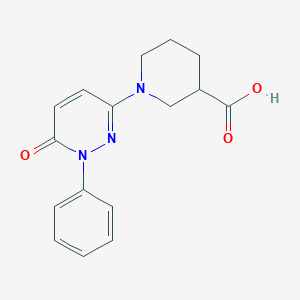
![4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11779092.png)
![2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11779093.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11779101.png)
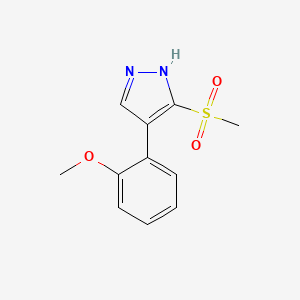
![6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779109.png)

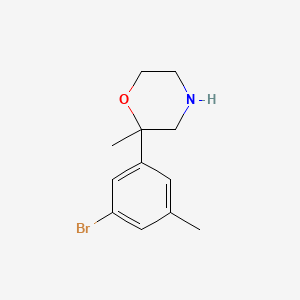
![5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11779112.png)


![2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole](/img/structure/B11779137.png)
